N-[3-(butanoylamino)phenyl]-4-iodobenzamide
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Overview
Description
N-[3-(butanoylamino)phenyl]-4-iodobenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a butanoylamino group attached to a phenyl ring, which is further connected to an iodinated benzamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(butanoylamino)phenyl]-4-iodobenzamide typically involves the following steps:
Formation of the butanoylamino group: This can be achieved by reacting aniline with butanoyl chloride in the presence of a base such as pyridine to form N-(3-aminophenyl)butanamide.
Iodination: The iodination of the benzamide moiety can be carried out using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a suitable solvent like acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure efficient use of reagents.
Chemical Reactions Analysis
Types of Reactions
N-[3-(butanoylamino)phenyl]-4-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiourea, and alkoxides. Conditions typically involve solvents like DMF or DMSO and temperatures ranging from room temperature to 100°C.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K₂CO₃) are used in coupling reactions.
Major Products Formed
Substitution Reactions: Products include azido, thiol, and alkoxy derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Coupling Reactions: Biaryl compounds are the major products.
Scientific Research Applications
N-[3-(butanoylamino)phenyl]-4-iodobenzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(butanoylamino)phenyl]-4-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(butyrylamino)phenyl]-4-isopropoxybenzamide
- N-[3-(butanoylamino)phenyl]-4-methoxy-3-nitrobenzamide
- N-{4-[(butylamino)sulfonyl]phenyl}-3-iodobenzamide
Uniqueness
N-[3-(butanoylamino)phenyl]-4-iodobenzamide is unique due to the presence of both the butanoylamino group and the iodinated benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[3-(butanoylamino)phenyl]-4-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17IN2O2/c1-2-4-16(21)19-14-5-3-6-15(11-14)20-17(22)12-7-9-13(18)10-8-12/h3,5-11H,2,4H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUQURMNTFZOOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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